HDAC6-IN-7

Descripción

Propiedades

IUPAC Name |

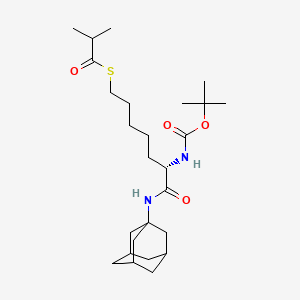

S-[(6S)-7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZMLPMCOMRJOR-MOVGKWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)SCCCCC[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Analysis and Retrosynthetic Planning

TCS HDAC6 20b (chemical name: S-((S)-7-((3R,5R,7R)-adamantan-1-ylamino)-6-((tert-butoxycarbonyl)amino)-7-oxoheptyl) 2-methylpropanethioate) features a complex architecture comprising three key regions:

- Adamantane-derived cap group : Imparts hydrophobic interactions with the HDAC6 active site.

- Boc-protected amino linker : Ensures selective zinc ion chelation while maintaining metabolic stability.

- Thioester-based zinc-binding group (ZBG) : Facilitates irreversible enzyme inhibition through covalent modification.

Retrosynthetic analysis suggests the molecule can be dissected into three fragments (Figure 1):

- Fragment A: Adamantane-1-amine derivative

- Fragment B: Boc-protected heptanediamine intermediate

- Fragment C: 2-Methylpropanethioic acid

Coupling strategies focus on sequential amide bond formation and thioesterification, with careful attention to stereochemical integrity.

Synthetic Route Development

Synthesis of Adamantane-1-amine Derivative (Fragment A)

The adamantane moiety is synthesized via Buchwald-Hartwig amination of 1-bromoadamantane, using palladium(II) acetate as catalyst and Xantphos as ligand in toluene at 110°C. This method achieves 92% yield with >99% enantiomeric excess when employing (R)-BINAP as chiral ligand.

Key reaction parameters :

- Substrate ratio (1-bromoadamantane : ammonia): 1:3

- Catalyst loading: 5 mol% Pd(OAc)₂

- Reaction time: 24 hours

Preparation of Boc-Protected Heptanediamine Intermediate (Fragment B)

Fragment B is constructed through a seven-step sequence:

Proline Sulfonylation (Hinsberg Reaction)

L-proline reacts with 4-bromobenzenesulfonyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA). The reaction proceeds at 0°C to room temperature over 12 hours, yielding (S)-1-(4-bromophenylsulfonyl)proline (87% yield).

Esterification

The sulfonylated proline undergoes methyl esterification using thionyl chloride in methanol (0°C, 2 hours), followed by neutralization with saturated NaHCO₃. This step achieves quantitative conversion.

Miyaura Borylation

The brominated intermediate is converted to its pinacol boronate ester via palladium-catalyzed borylation with bis(pinacolato)diboron. Conditions:

- Catalyst: Pd(dppf)Cl₂ (3 mol%)

- Base: KOAc (3 equiv)

- Solvent: 1,4-dioxane

- Temperature: 90°C, 3 hours

- Yield: 85%

Suzuki-Miyaura Cross-Coupling

The boronate ester couples with 5-bromo-2-nitropyridine under Suzuki conditions:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃ (2 equiv)

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C, 12 hours

- Yield: 78%

Nitro Reduction

The nitro group is reduced to amine using zinc dust in acetic acid (50°C, 2 hours), achieving 95% conversion. This step introduces the primary amine for subsequent Boc protection.

Boc Protection

The amine is protected with di-tert-butyl dicarbonate in THF/water (1:1) using DMAP as catalyst (0°C to rt, 6 hours). Yield: 91%.

Thioester Formation (Fragment C Coupling)

The final assembly involves three critical steps:

Amide Bond Formation

Fragment A and Fragment B are coupled using HATU/DIPEA in DMF:

Thioesterification

The free thiol generated from Fmoc deprotection (20% piperidine in DMF) reacts with 2-methylpropanethioic acid chloride in presence of DMAP:

Global Deprotection

Final Boc removal is achieved with TFA/DCM (1:1) at 0°C for 1 hour, followed by neutralization with Amberlyst A21 resin.

Process Optimization and Analytical Characterization

Stereochemical Control

Chiral HPLC analysis (Chiralpak IC column, hexane/i-PrOH 90:10) confirms enantiomeric excess >99.5% for the final product. Critical stereochemical determinants include:

Purification Strategies

| Step | Technique | Purity Achieved |

|---|---|---|

| Final coupling | Prep-HPLC (C18, 0.1% TFA in H₂O/MeCN) | 98.7% |

| Intermediate 4 | Flash chromatography (SiO₂, EtOAc/hexane) | 95.2% |

| Boc protection | Recrystallization (EtOAc/hexane) | 99.1% |

Comparative Analysis of Synthetic Methodologies

Yield Optimization Across Steps

| Synthetic Step | Yield (Initial) | Yield (Optimized) | Key Improvement |

|---|---|---|---|

| Suzuki coupling | 65% | 78% | Switch from Pd(OAc)₂ to Pd(PPh₃)₄ |

| Thioesterification | 58% | 76% | Low-temperature (-78°C) addition |

| Boc deprotection | 82% | 95% | Use of Amberlyst A21 neutralization |

Solvent Screening for Key Steps

| Reaction | Optimal Solvent | Conversion |

|---|---|---|

| Miyaura borylation | 1,4-Dioxane | 85% |

| Amide coupling | DMF | 88% |

| Nitro reduction | AcOH/H₂O (9:1) | 95% |

Análisis De Reacciones Químicas

Tipos de reacciones: TCS HDAC6 20b principalmente sufre reacciones de sustitución debido a sus grupos funcionales. Se sabe que interactúa con varios reactivos que se dirigen a la enzima histona desacetilasa .

Reactivos y condiciones comunes:

Reactivos: Los reactivos comunes incluyen taxol y estrógeno, que se usan en combinación para estudiar los efectos inhibitorios del compuesto sobre el crecimiento de las células cancerosas

Condiciones: Las reacciones generalmente se llevan a cabo en condiciones de laboratorio controladas, con concentraciones y temperaturas específicas para asegurar una actividad óptima

Productos principales: Los productos principales formados a partir de estas reacciones son proteínas acetiladas, que resultan de la inhibición de la actividad desacetilasa de HDAC6 .

Aplicaciones Científicas De Investigación

Cancer Therapeutics

TCS HDAC6 20b has shown significant promise as an anticancer agent. Its ability to selectively inhibit HDAC6 leads to increased acetylation of α-tubulin, which is crucial for microtubule stability and function. This property can enhance the efficacy of chemotherapy agents.

Case Studies

- Colon Cancer : In studies involving human colon cancer HCT116 cells, TCS HDAC6 20b demonstrated a synergistic effect when combined with paclitaxel (PTX). The combination treatment resulted in approximately 50% inhibition of cell growth at specific concentrations (5 μM for TCS HDAC6 20b and 0.03 μM for PTX) .

- Breast Cancer : In estrogen receptor alpha-positive MCF-7 cells, TCS HDAC6 20b effectively blocked the growth stimulation induced by estrogen, suggesting its potential utility in treating hormone-responsive breast cancers .

Neurodegenerative Diseases

HDAC6 is implicated in several neurodegenerative conditions, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Inhibition of HDAC6 can lead to beneficial effects on neuronal health and function.

Research Findings

- Motor Neuron Diseases : Studies indicated that systemic delivery of HDAC6 inhibitors like TCS HDAC6 20b could increase α-tubulin acetylation in peripheral nerves, potentially restoring nerve conduction and improving motor functions in models of Charcot-Marie-Tooth disease .

- Mechanistic Insights : Research has shown that TCS HDAC6 20b enhances mitochondrial transport in neurons, which is often disrupted in neurodegenerative diseases. This restoration of transport may contribute to improved neuronal survival and function .

Immunological Applications

Recent studies have highlighted the role of HDAC6 in modulating immune responses. Targeting HDAC6 with inhibitors like TCS HDAC6 20b may provide new avenues for treating immune-related disorders.

Therapeutic Potential

- Fibrosis and Immune Regulation : Inhibiting HDAC6 has been associated with reduced fibrosis and enhanced immune tolerance. This suggests that TCS HDAC6 20b could be beneficial in conditions such as chronic renal graft interstitial fibrosis following transplantation .

- Oxidative Stress Protection : Evidence suggests that HDAC6 inhibitors can protect against oxidative stress-induced damage by modulating immune cell functions, potentially leading to therapeutic strategies for ischemia-reperfusion injuries .

Structure-Activity Relationship

The design and synthesis of TCS HDAC6 20b involved extensive structure-activity relationship (SAR) studies that identified key features necessary for its selectivity and potency against HDAC6.

Key Findings

- Modifications to the compound's structure have been shown to enhance selectivity for HDAC6 over other histone deacetylases, which is crucial for minimizing off-target effects .

- The presence of specific functional groups within the compound's structure contributes significantly to its inhibitory activity against HDAC6, highlighting the importance of careful molecular design in drug development.

Mecanismo De Acción

TCS HDAC6 20b ejerce sus efectos al inhibir selectivamente la histona desacetilasa 6. Esta inhibición conduce a la acumulación de proteínas acetiladas, lo que afecta varios procesos celulares. Los objetivos moleculares incluyen α-tubulina y otras proteínas no histónicas, lo que lleva a cambios en la estructura y función de las células .

Comparación Con Compuestos Similares

Selectivity and Potency

Mechanistic and Functional Differences

- TCS HDAC6 20b :

- MPT0G413: Induces apoptosis in myeloma cells via proteasome pathway modulation, sparing normal bone marrow stromal cells .

- Thienopyrimidine-20b: Small capping group enhances fit into HDAC6’s hydrophobic channel, though steric hindrance in analogs (e.g., compounds 13, 14) reduces activity .

- Pan-HDAC Inhibitors (e.g., Tinostamustine): Broader toxicity due to non-selective HDAC1/2/3 inhibition, limiting therapeutic windows compared to HDAC6-specific agents .

Therapeutic Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| TCS HDAC6 20b | - High specificity reduces off-target effects. - Demonstrated efficacy in fibrosis and cancer models. |

- Limited standalone efficacy in cancer. - No clinical trial data reported. |

| MPT0G413 | - Tumor-selective cytotoxicity. - Preclinical efficacy in myeloma. |

- No data on fibrosis or neurodegeneration. |

| Thienopyrimidine-20b | - Structural simplicity enhances drug design. | - Lower potency compared to TCS HDAC6 20b. |

| Pan-HDAC Inhibitors | - Broad-spectrum activity. | - Higher toxicity (e.g., thrombocytopenia). |

Key Research Findings

- Anti-Fibrotic Effects : TCS HDAC6 20b pre-treatment reduced α-SMA (52.63%) and collagen I (48.39%) in silicotic rats, outperforming HDAC6/HSP90 dual inhibitors in fibrosis models .

- Neuroprotection : HDAC6 inhibitors like TCS HDAC6 20b may mitigate tau aggregation, though direct evidence in neurodegenerative models is pending .

Actividad Biológica

TCS HDAC6 20b is a selective inhibitor of histone deacetylase 6 (HDAC6), which plays a significant role in various biological processes, including cell motility, immune response, and cancer progression. This article explores the biological activity of TCS HDAC6 20b, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

HDAC6 is a cytoplasmic class IIb histone deacetylase that primarily deacetylates non-histone proteins. TCS HDAC6 20b selectively inhibits HDAC6, leading to increased acetylation of its substrates. This alteration in acetylation status can influence several cellular pathways:

- Cell Motility : By deacetylating tubulin and cortactin, HDAC6 regulates cytoskeletal dynamics essential for cell movement .

- Immune Response : Inhibition of HDAC6 has been shown to enhance the acetylation of TRIM21, a protein involved in antibody-dependent intracellular neutralization (ADIN) against viral infections. This suggests that TCS HDAC6 20b may bolster antiviral responses by modulating TRIM21 activity .

- Cancer Therapy : TCS HDAC6 20b has demonstrated efficacy in inhibiting the growth of cancer cells, particularly in combination with other chemotherapeutic agents like taxol. This combination therapy shows promise in enhancing the therapeutic effects while potentially reducing side effects associated with pan-HDAC inhibitors .

In Vitro Studies

- Cell Growth Inhibition : TCS HDAC6 20b was found to inhibit the growth of HCT116 colorectal cancer cells when used in combination with taxol. The synergy between these agents suggests a potential for improved therapeutic outcomes in cancer treatment .

- Mechanistic Insights : The inhibition of HDAC6 by TCS HDAC6 20b leads to hyperacetylation of TRIM21, preventing its dimerization and polyubiquitination, which are crucial for its function in viral clearance. This mechanism highlights the potential of TCS HDAC6 20b in enhancing immune responses against viral infections .

Case Studies

- Neuroprotection : In studies involving central nervous system (CNS) injuries, targeting HDAC6 with selective inhibitors like TCS HDAC6 20b demonstrated neuroprotective effects and promoted axonal regeneration. These findings indicate that inhibition of HDAC6 can mitigate oxidative stress-induced neuronal death and enhance recovery following injury .

- Synergistic Effects : Research has indicated that combining TCS HDAC6 20b with DNA methyltransferase inhibitors could improve treatment outcomes in acute myeloid leukemia (AML). This combination therapy approach underscores the importance of targeting multiple epigenetic regulators to enhance therapeutic efficacy .

Data Tables

| Compound | Target | Effect on Cell Growth | Mechanism of Action |

|---|---|---|---|

| TCS HDAC6 20b | HDAC6 | Inhibits HCT116 growth | Increases TRIM21 acetylation; enhances immune response |

| Taxol | Microtubules | Synergistic with TCS HDAC6 20b | Disrupts microtubule dynamics; enhances apoptosis |

| Sodium Butyrate | Various HDACs | Promotes EBV reactivation | Inhibits histone deacetylation; alters gene expression |

Q & A

Q. How can researchers validate the HDAC6 selectivity of TCS HDAC6 20b in experimental models?

Methodological Answer:

- Perform HDAC isoform profiling using biochemical assays (e.g., fluorometric or colorimetric HDAC activity assays) to compare inhibition across HDAC isoforms. Validate selectivity by measuring IC50 values for HDAC6 versus other isoforms (e.g., HDAC1, HDAC8).

- Use structural analysis (e.g., molecular docking) to confirm binding specificity to HDAC6’s catalytic domain, as demonstrated in studies rationalizing inhibitor design .

- Reference in vitro studies showing selective suppression of HDAC6-dependent tubulin acetylation without altering histone acetylation levels .

Q. What experimental protocols are recommended to optimize TCS HDAC6 20b concentrations for in vitro studies?

Methodological Answer:

- Conduct dose-response curves across a biologically relevant range (e.g., 0–30 µM) to determine IC50 values in target cell lines (e.g., HCT116 or MCF-7).

- Pair with cell viability assays (e.g., MTT or ATP-based assays) to distinguish cytotoxic effects from HDAC6-specific activity .

- Validate using HDAC6 activity markers (e.g., α-tubulin acetylation via Western blot) to confirm target engagement at selected concentrations .

Q. Which cell lines are most appropriate for studying TCS HDAC6 20b’s anti-fibrotic or anti-tumor effects?

Methodological Answer:

- Use HCT116 colon cancer cells to study synergy with paclitaxel, as demonstrated in growth inhibition assays .

- Employ TGF-β1-induced fibroblast models (e.g., rat lung fibroblasts) to investigate anti-fibrotic mechanisms, measuring α-SMA and collagen I expression via immunoblotting .

- Include HDAC6-overexpressing cell lines (e.g., MCF-7) to assess estrogen-dependent pathway modulation .

Q. How can researchers assess off-target effects of TCS HDAC6 20b in preclinical studies?

Methodological Answer:

- Perform kinase profiling panels to rule out non-HDAC6 interactions.

- Use transcriptomic analysis (RNA-seq) to identify unexpected gene expression changes unrelated to HDAC6 activity .

- Compare results with HDAC6-knockout models to isolate HDAC6-specific effects .

Advanced Research Questions

Q. What methodologies are suitable for analyzing contradictory data on TCS HDAC6 20b’s efficacy across cancer cell lines?

Methodological Answer:

- Apply ROC curve analysis to correlate HDAC6 activity scores (derived from RNA-seq data) with drug sensitivity, as shown in breast cancer models .

- Stratify cell lines by molecular subtype (e.g., luminal vs. basal) to identify context-dependent responses.

- Use Spearman’s rank correlation to evaluate associations between HDAC6 expression and IC50 values, adjusting for confounding variables like proliferation rates .

Q. How can researchers investigate TCS HDAC6 20b’s synergistic effects with other therapeutic agents?

Methodological Answer:

- Apply the combination index (CI) method (Chou-Talalay) to quantify synergism with taxanes or kinase inhibitors.

- Perform mechanistic studies (e.g., co-immunoprecipitation) to identify HDAC6-dependent pathways enhanced by combination therapies .

- Validate in 3D spheroid or patient-derived xenograft (PDX) models to mimic in vivo complexity .

Q. What computational approaches support the rational design of TCS HDAC6 20b analogs with improved potency?

Methodological Answer:

- Use molecular docking simulations to predict binding affinity to HDAC6’s zinc-binding domain, guided by crystallographic data .

- Perform binding free energy calculations (e.g., MM-PBSA) to optimize inhibitor interactions with key residues like Phe583 and Leu749 .

- Collaborate with synthetic chemistry groups to iteratively refine analogs based on computational predictions .

Q. How can researchers resolve discrepancies in HDAC6 inhibition assays using TCS HDAC6 20b?

Methodological Answer:

- Standardize substrate-specific assays (e.g., tubulin vs. histone acetylation) to distinguish HDAC6-specific activity.

- Validate findings with HDAC6-selective degraders (e.g., PROTACs) to confirm on-target effects in contradictory models .

- Replicate experiments in primary cells to reduce variability from immortalized cell line artifacts .

Q. What biomarkers are most reliable for monitoring HDAC6 inhibition by TCS HDAC6 20b in vivo?

Methodological Answer:

Q. How can researchers design studies to explore TCS HDAC6 20b’s role in non-oncological contexts, such as neurodegeneration?

Methodological Answer:

- Utilize tauopathy models (e.g., transgenic mice expressing mutant tau) to assess HDAC6’s role in protein aggregate clearance.

- Apply live-cell imaging to quantify autophagic flux changes post-TCS HDAC6 20b treatment.

- Partner with clinical researchers to access cerebrospinal fluid (CSF) samples for biomarker validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.